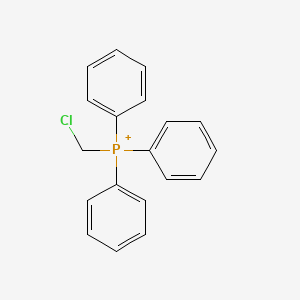
Chloromethyl(triphenyl)phosphanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chloromethyl(triphenyl)phosphanium chloride: is an organophosphorus compound with the molecular formula C19H17Cl2P. It is a white to almost white fine crystalline powder and is known for its use in organic synthesis, particularly as a Wittig reagent .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of chloromethyltriphenylphosphonium chloride typically involves the reaction of triphenylphosphine with chloromethylating agents. One common method includes dissolving triphenylphosphine in an organic solvent, adding paraformaldehyde or formaldehyde, and then passing chlorine hydride gas through the solution. The resulting hydroxymethyltriphenylphosphonium chloride is then dissolved in methylene dichloride, followed by the addition of thionyl chloride. The mixture is heated and refluxed, and the product is obtained through reduced pressure distillation .
Industrial Production Methods: The industrial production of chloromethyltriphenylphosphonium chloride follows similar synthetic routes but is optimized for large-scale production. The process involves using readily available and cost-effective raw materials, ensuring high purity and yield while minimizing the production of toxic by-products .
Analyse Chemischer Reaktionen
Types of Reactions: Chloromethyl(triphenyl)phosphanium chloride undergoes various chemical reactions, including:
Substitution Reactions: It acts as an electrophile in nucleophilic substitution reactions.
Elimination Reactions: It is used in the synthesis of linear alkynes through elimination reactions.
Wittig Reactions: It reacts with aldehydes and ketones to form chloroolefins.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines and alcohols.
Elimination Reactions: Reagents like strong bases (e.g., potassium tert-butoxide) are used.
Wittig Reactions: The compound is treated with bases like potassium tert-butoxide in solvents such as t-butyl alcohol.
Major Products:
Chloroolefins: Formed from Wittig reactions with aldehydes and ketones.
Linear Alkynes: Produced through elimination reactions.
Wissenschaftliche Forschungsanwendungen
Chloromethyl(triphenyl)phosphanium chloride has diverse applications in scientific research:
Chemistry: Used as a Wittig reagent for the synthesis of chloroolefins and other organic compounds.
Biology: Employed in studies involving mitochondria-targeting molecules due to its triphenylphosphonium cation.
Medicine: Investigated for its potential use in anticancer drug synthesis.
Industry: Utilized in the production of corrosion inhibitors for metals
Wirkmechanismus
The mechanism of action of chloromethyltriphenylphosphonium chloride involves its role as an electrophile in chemical reactions. The triphenylphosphonium cation targets specific molecular pathways, particularly in mitochondria, where it can disrupt membrane integrity and inhibit respiration. This makes it useful in studies involving mitochondrial function and as a carrier for mitochondria-targeting drugs .
Vergleich Mit ähnlichen Verbindungen
- Formylmethyltriphenylphosphonium chloride
- Methoxymethyltriphenylphosphonium chloride
- Bromohexyltriphenylphosphonium bromide
Comparison: Chloromethyl(triphenyl)phosphanium chloride is unique due to its specific reactivity in Wittig reactions and its ability to form chloroolefins. Compared to similar compounds, it offers distinct advantages in terms of reaction conditions and product specificity .
Eigenschaften
Molekularformel |
C19H17ClP+ |
|---|---|
Molekulargewicht |
311.8 g/mol |
IUPAC-Name |
chloromethyl(triphenyl)phosphanium |
InChI |
InChI=1S/C19H17ClP/c20-16-21(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15H,16H2/q+1 |
InChI-Schlüssel |
JRICKEFXPGZPFZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)[P+](CCl)(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















